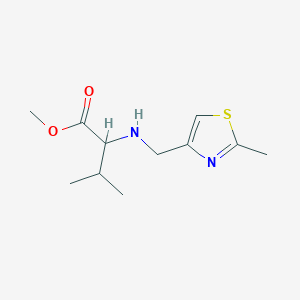
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is used in the synthesis of pharmaceuticals and coordination chemistry studies. It is also known for its applications in organic light-emitting diodes and as an organic intermediate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves the reaction of ethyl oxazole-4-carboxylate with lithium salts under controlled conditions. One common method includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . This method is preferred in polar solvents for C-5 arylation and in nonpolar solvents for C-2 arylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The use of task-specific phosphine ligands and quaternary ammonium hydroxide ion exchange resins can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iodine and copper nitrate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the use of halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, copper nitrate, palladium catalysts, and various halides . Reaction conditions typically involve controlled temperatures and solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions include various substituted oxazoles and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and coordination chemistry studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of organic light-emitting diodes and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the surrounding environment .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl oxazole-5-carboxylate: Used in similar applications but lacks the lithium ion component.
2,5-disubstituted oxazoles: Synthesized from arylacetylenes and α-amino acids, these compounds have different substitution patterns and properties.
Uniqueness
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is unique due to the presence of the lithium ion, which imparts distinct properties and reactivity compared to other oxazole derivatives. This uniqueness makes it valuable in specific applications, particularly in coordination chemistry and materials science.
Propiedades
Fórmula molecular |
C6H6LiNO3 |
|---|---|
Peso molecular |
147.1 g/mol |
Nombre IUPAC |
lithium;5-ethyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H7NO3.Li/c1-2-4-3-7-5(10-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
QLHHETLFDQVRSV-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCC1=CN=C(O1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)

amine](/img/structure/B13513030.png)




![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)





![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)
